2,3-Bis(4-methylphenyl)-5-phenylfuran
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Overview
Description
5-Phenyl-2,3-di-p-tolylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, which include phenyl and p-tolyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-di-p-tolylfuran can be achieved through several methods. One common approach involves the reaction of 5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, yielding a dimeric ether compound. This intermediate is then heated in toluene under reflux to produce the desired furan derivative .
Industrial Production Methods
Industrial production of 5-Phenyl-2,3-di-p-tolylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3-di-p-tolylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring, leading to the formation of partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a wide range of functionalized furans.
Scientific Research Applications
5-Phenyl-2,3-di-p-tolylfuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3-di-p-tolylfuran involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furans: Compounds like 2,5-diphenylfuran and 2,3-diphenylfuran share structural similarities with 5-Phenyl-2,3-di-p-tolylfuran.
Benzofurans: Benzofuran derivatives, such as 2-phenylbenzofuran, also exhibit comparable chemical properties.
Uniqueness
5-Phenyl-2,3-di-p-tolylfuran is unique due to the presence of both phenyl and p-tolyl groups, which impart distinct steric and electronic effects.
Properties
CAS No. |
88406-98-8 |
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Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)-5-phenylfuran |
InChI |
InChI=1S/C24H20O/c1-17-8-12-19(13-9-17)22-16-23(20-6-4-3-5-7-20)25-24(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
IHEHOJUNUGENPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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